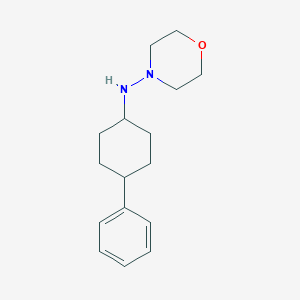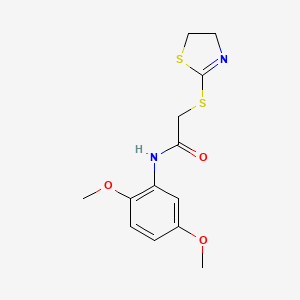
N-(4-phenylcyclohexyl)-4-morpholinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-phenylcyclohexyl)-4-morpholinamine, also known as PCP or angel dust, is a synthetic dissociative drug that was first developed in the 1950s. It was initially used as a surgical anesthetic, but its use was discontinued due to its severe side effects. PCP is now a controlled substance and is used recreationally for its hallucinogenic effects. However, PCP has also been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
N-(4-phenylcyclohexyl)-4-morpholinamine acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound binds to the phencyclidine (this compound) site on the NMDA receptor, preventing the binding of glutamate and the subsequent activation of the receptor. This results in the inhibition of NMDA receptor-mediated neurotransmission, leading to the dissociative and hallucinogenic effects of this compound.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including altered perception, dissociation, and hallucinations. It can also cause profound changes in mood and behavior, including agitation, aggression, and paranoia. This compound has been shown to increase dopamine release in the brain, which may contribute to its reinforcing effects and potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-phenylcyclohexyl)-4-morpholinamine has several advantages for use in lab experiments. Its potent and selective action on the NMDA receptor makes it a useful tool for studying the role of this receptor in brain function and disease. This compound has also been used to induce schizophrenia-like symptoms in animal models, providing insights into the underlying mechanisms of this disorder.
However, this compound also has several limitations for lab experiments. Its high potency and potential for abuse make it difficult to control dosing and ensure the safety of researchers. This compound can also produce unpredictable and potentially dangerous behavioral effects, making it difficult to interpret results.
Zukünftige Richtungen
There are several future directions for research on N-(4-phenylcyclohexyl)-4-morpholinamine. One area of interest is the development of new drugs that target the NMDA receptor, with the goal of producing therapeutic effects without the side effects and potential for abuse associated with this compound. Another area of interest is the use of this compound as a tool for studying the neural basis of consciousness and the nature of subjective experience. Finally, further research is needed to understand the long-term effects of this compound use and abuse on brain function and behavior.
Synthesemethoden
The synthesis of N-(4-phenylcyclohexyl)-4-morpholinamine involves the reaction of piperidine with cyclohexanone to form the intermediate cyclohexylidenepiperidine. This intermediate is then reacted with phenylmagnesium bromide to form the final product, this compound. The synthesis of this compound is complex and requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-phenylcyclohexyl)-4-morpholinamine has been the subject of scientific research due to its potential therapeutic applications. It has been studied for its ability to treat depression, anxiety, and post-traumatic stress disorder (PTSD). This compound has also been studied for its potential use in the treatment of chronic pain and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(4-phenylcyclohexyl)morpholin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-18-10-12-19-13-11-18/h1-5,15-17H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLHZZGZTNGMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)NN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)



![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![N-[(tert-butylamino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5786068.png)
![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![2-(4-methoxybenzyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5786090.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)

![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)
